
2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene and related compounds involves complex reactions under specific conditions. Studies have detailed reactions involving 1,8-bis(dimethylamino)naphthalene with trifluoroacetic anhydride, leading to a variety of products including di- and tetrafluoroacetyl derivatives (Romanova et al., 2001). Other research has explored base-promoted transformations to yield benzo[g]indole derivatives, showcasing novel modes of pyrrole ring closure (Kachalkina et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds reveals significant insights into their chemical behavior. For instance, crystallographic studies have determined the detailed structure of related naphthalene derivatives, highlighting the influence of intramolecular hydrogen bonding on the geometry of the aromatic part (Woźniak et al., 1990). This understanding aids in predicting the reactivity and interactions of such molecules.
Chemical Reactions and Properties
Reactions of 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene with strong organic bases have been extensively studied, revealing mechanisms of deprotonation and nucleophilic addition (Antonov et al., 2017). These reactions are crucial for the synthesis of novel compounds and understanding the chemical behavior of naphthalene derivatives.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, crystallinity, and thermal stability, are closely related to their molecular structure. Studies have shown that certain naphthalene derivatives exhibit high solubility in organic solvents and form transparent, flexible films, indicating their potential for various applications (Chung et al., 2008).
Chemical Properties Analysis
The chemical properties, such as basicity and reactivity towards electrophiles, are influenced by the structural features of these compounds. Research on the basicity of naphthalene derivatives highlights the role of the dimethylamino groups and the impact of substituents on their superbasic properties (Korzhenevska et al., 2002).
Wissenschaftliche Forschungsanwendungen
Structural and Dynamical Aspects of Skin
Multiphoton excitation microscopy-based methodologies have been applied to study the skin, using specific fluorescence probes for in-depth optical sectioning. These methods provide spatially resolved maps of various parameters, such as water dipolar relaxation and proton activity, offering powerful noninvasive tools to explore the structural and dynamical aspects of the tissue (Bloksgaard, Brewer, & Bagatolli, 2013).
OLEDs and Organic Semiconductors
BODIPY-based materials, similar in function to 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene, have been explored as platforms for OLEDs and other organic semiconductors. These materials demonstrate potential as ‘metal-free’ infrared emitters, crucial for the development of more efficient and environmentally friendly optoelectronic devices (Squeo & Pasini, 2020).
Medicinal Chemistry and Disease Treatment
Naphthalimide derivatives, related to the structure and function of 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene, have shown extensive potential in medicinal applications. These derivatives interact with biological molecules via noncovalent bonds, leading to significant developments in anticancer agents, diagnostic agents, and cell imaging agents for biologically important species (Gong, Addla, Lv, & Zhou, 2016).
Environmental and Health Implications
Eigenschaften
IUPAC Name |
1-[4-(dimethylamino)-3-(2,2,2-trifluoroacetyl)naphthalen-1-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO2/c1-23(2)12-9-6-4-3-5-8(9)10(13(24)15(17,18)19)7-11(12)14(25)16(20,21)22/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIHEIKCAQBALE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C2=CC=CC=C21)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452363 |
Source


|
| Record name | 1,1'-[4-(Dimethylamino)naphthalene-1,3-diyl]bis(trifluoroethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene | |
CAS RN |
115975-33-2 |
Source


|
| Record name | 1,1'-[4-(Dimethylamino)naphthalene-1,3-diyl]bis(trifluoroethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

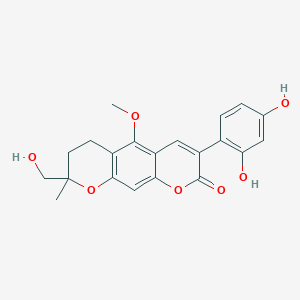
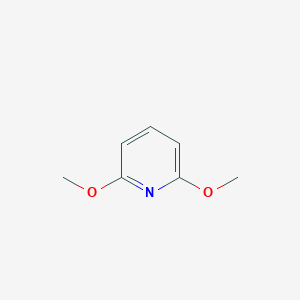
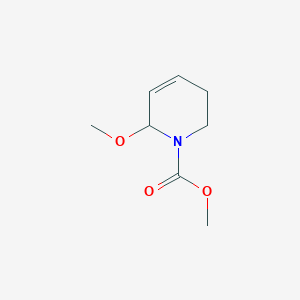

![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
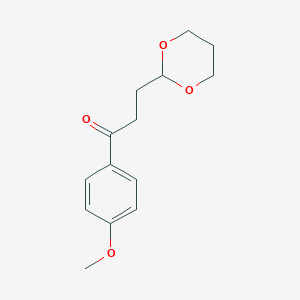
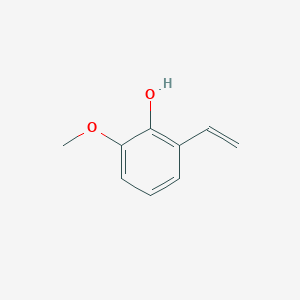
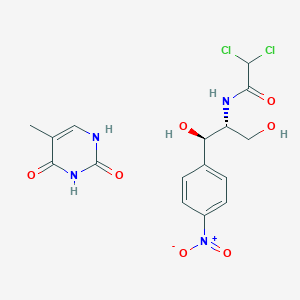
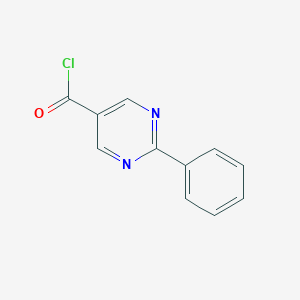


![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)
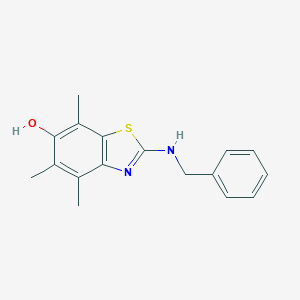
![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid](/img/structure/B38106.png)